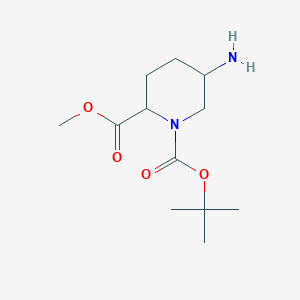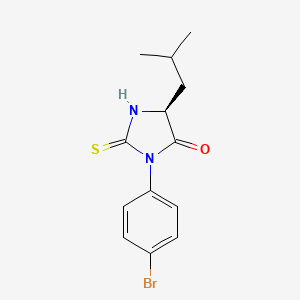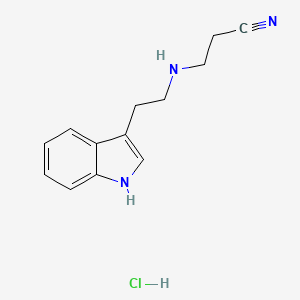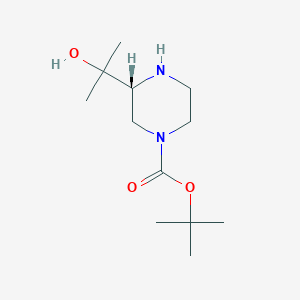![molecular formula C7H14N2O B12948919 (1S,5R)-9-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane](/img/structure/B12948919.png)
(1S,5R)-9-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,5R)-9-methyl-3-oxa-7,9-diazabicyclo[331]nonane is a bicyclic compound that features a unique structure with a nitrogen and oxygen atom incorporated into its ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-9-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane typically involves the formation of the bicyclic structure through cyclization reactions. One common method includes the reaction of appropriate amines with epoxides under controlled conditions to form the desired bicyclic compound. The reaction conditions often require specific temperatures and catalysts to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
(1S,5R)-9-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups within the compound.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1S,5R)-9-methyl-3-oxa-7,9-diazabicyclo[331]nonane is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and as a probe to understand biological pathways. Its ability to interact with specific enzymes makes it valuable for biochemical studies.
Medicine
In medicinal chemistry, (1S,5R)-9-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of materials with specific properties, such as polymers or coatings. Its unique structure imparts desirable characteristics to the final products.
Mecanismo De Acción
The mechanism of action of (1S,5R)-9-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to changes in biological pathways, resulting in the desired therapeutic or biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl (1S,5R)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate
- (1S,5R)-Ethyl 2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate
Uniqueness
(1S,5R)-9-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane is unique due to its specific bicyclic structure that incorporates both nitrogen and oxygen atoms. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.
Propiedades
Fórmula molecular |
C7H14N2O |
|---|---|
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
(1S,5R)-9-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C7H14N2O/c1-9-6-2-8-3-7(9)5-10-4-6/h6-8H,2-5H2,1H3/t6-,7+ |
Clave InChI |
OOZWMPOUEKJOCJ-KNVOCYPGSA-N |
SMILES isomérico |
CN1[C@@H]2CNC[C@H]1COC2 |
SMILES canónico |
CN1C2CNCC1COC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Oxa-4,8-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B12948866.png)


![Spiro[3.4]octan-2-ylmethanol](/img/structure/B12948881.png)



![4-Bromopyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid](/img/structure/B12948901.png)



